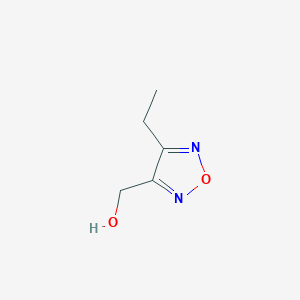
(4-Éthyl-1,2,5-oxadiazol-3-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of appropriate precursors, followed by desulfurization or intramolecular rearrangement . The exact method can vary depending on the specific substituents and the desired oxadiazole isomer .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Applications De Recherche Scientifique
Applications médicinales
Les oxadiazoles, y compris “(4-Éthyl-1,2,5-oxadiazol-3-yl)méthanol”, ont été utilisés avec succès comme partie essentielle du pharmacophore ou comme un lien aromatique plat pour placer les substituants requis selon les applications potentielles . Ils ont montré un potentiel dans diverses applications médicinales :
Anticancéreux : Les oxadiazoles ont montré un potentiel en tant qu’agents anticancéreux . Ils ont été testés sur diverses lignées cellulaires tumorales humaines .
Vasodilatateur : Ces composés ont également été utilisés comme vasodilatateurs .
Anticonvulsivant : Les oxadiazoles ont montré un potentiel en tant qu’agents anticonvulsivants .
Antidiabétique : Ils ont également été utilisés dans le traitement du diabète .
Molécules à haute énergie
Les oxadiazoles se sont imposés comme un noyau potentiel à haute énergie, et leurs dérivés ont montré un bilan d’oxygène favorable et une chaleur de formation positive . Ils peuvent être utilisés comme molécules à haute énergie ou matériaux énergétiques .
Applications agricoles
Les dérivés du 1,2,4-oxadiazole présentent un large spectre d’activités biologiques agricoles . Ils ont montré une activité nématicide modérée contre Meloidogyne incognita et une activité antifongique contre Rhizoctonia solani . Certains composés ont montré de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo), avec des valeurs EC50 supérieures au bismerthiazol (BMT) et au thiodiazole cuivre (TDC) .
Activité antifongique
Les oxadiazoles ont montré des activités antifongiques contre Colletotrichum orbiculare, Botrytis cinerea et Rhizoctonia solani .
Biodisponibilité
Les résultats in silico ont indiqué que les composés sont conformes aux règles de Lipinski des cinq et théoriquement, les composés conçus présentaient une biodisponibilité orale positive .
Applications diverses
Outre les applications mentionnées ci-dessus, les oxadiazoles ont d’autres applications diverses . La variation des propriétés des oxadiazoles permet d’utiliser ces molécules comme sels ioniques et comme composés pharmaceutiques .
Mécanisme D'action
Target of action
Oxadiazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . .
Mode of action
The mode of action of oxadiazoles depends on their specific structure and the type of biological activity they exhibit. For example, some oxadiazoles act by inhibiting key enzymes in bacterial cells, leading to cell death
Biochemical pathways
Oxadiazoles can affect various biochemical pathways depending on their specific targets. For example, they may interfere with the synthesis of bacterial cell walls or inhibit the replication of viral RNA
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), determine its bioavailability and therapeutic effectiveness. These properties can be influenced by various factors, including the compound’s chemical structure, its formulation, and the route of administration
Result of action
The result of a compound’s action depends on its mode of action and the specific biochemical pathways it affects. For example, if a compound acts as an antibacterial agent, the result of its action may be the death of bacterial cells
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition. Additionally, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can form hydrogen bonds with proteins, altering their conformation and function .
Cellular Effects
The effects of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating gene expression, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can either promote or inhibit the transcription of specific genes, thereby affecting cellular metabolism and function. For example, it can upregulate the expression of pro-apoptotic genes, leading to increased cell death in cancer cells .
Molecular Mechanism
At the molecular level, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and enhancing immune response. At higher doses, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolites and influence metabolic flux. For example, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can inhibit key enzymes in glycolysis, leading to a decrease in ATP production and altering cellular energy balance .
Transport and Distribution
Within cells and tissues, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may concentrate in specific areas where it exerts its effects .
Subcellular Localization
The subcellular localization of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
(4-ethyl-1,2,5-oxadiazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-4-5(3-8)7-9-6-4/h8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFTYDDHGNYDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NON=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2574884.png)

![N-(2-cyclohex-1-en-1-ylethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2574889.png)
![6-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2574890.png)
![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)



![8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2574903.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)


